molecular formula C6H6FNO3S B1283857 3-Amino-4-fluorobenzenesulfonic acid CAS No. 349-64-4

3-Amino-4-fluorobenzenesulfonic acid

Cat. No. B1283857
CAS RN: 349-64-4
M. Wt: 191.18 g/mol
InChI Key: NLCRWSSYHCTAOQ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzenesulfonic acid is a compound that is structurally related to other benzenesulfonic acids with substituents that can significantly alter its chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves reactions with amino groups under specific conditions. For example, the reaction of fluoro-2,4-dinitrobenzene with amino acids and peptides under mild alkaline conditions is a method used for the quantitative assay of N-terminal amino acids . This suggests that similar conditions could potentially be used for synthesizing this compound or its derivatives.

Molecular Structure Analysis

The molecular structure of related compounds can be complex, with the potential for various interactions. For instance, the crystal structure of a proton-transfer compound involving 3-aminobenzoic acid shows hydrogen-bonding interactions and a three-dimensional layered polymer structure . This indicates that this compound could also exhibit significant hydrogen bonding and may form complex structures depending on its environment and the presence of other chemical species.

Chemical Reactions Analysis

The chemical reactions of benzenesulfonic acid derivatives can be diverse. The papers describe the formation of salts and Schiff bases from reactions involving aminobenzenesulfonic acid derivatives . These reactions are influenced by factors such as the presence of electron-donating or withdrawing groups, which affect the stability and reactivity of the compounds. This information can be extrapolated to suggest that this compound would also participate in a variety of chemical reactions, potentially leading to the formation of new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonic acid derivatives are closely related to their molecular structure and the nature of their substituents. For example, the presence of electron-donating groups can affect the UV-Vis spectroscopic properties, fluorescence, and anion detection capabilities of these compounds . The specific properties of this compound would depend on the influence of the fluorine atom as an electron-withdrawing group, which could impact its reactivity, stability, and interaction with other molecules, including potential biological targets.

Scientific Research Applications

Electrochemical Applications

3-Amino-4-fluorobenzenesulfonic acid plays a significant role in the electrochemical copolymerization of aniline and anilinesulfonic acids. Şahin, Pekmez, and Yildiz (2002) explored its impact on the electropreparation and properties of polyaniline (PANI) in acetonitrile containing fluorosulfonic acid. They found that copolymers formed were soluble in certain solvents and exhibited unique electrical conductivity and electrochemical behavior, which are crucial for developing conducting polymers (Şahin, Pekmez, & Yildiz, 2002).

Synthesis of Amino Acids and Amines

In the realm of organic synthesis, this compound has been utilized in various synthesis processes. For instance, Duggan, Johnston, and March (2010) demonstrated its use in the enantioselective synthesis of α-fluoro-β(3)-amino esters, which are precursors to a wide variety of enantiopure α-fluoro-β(3)-amino acids. This process does not rely on chiral pool α-amino acids, offering a versatile approach for synthesizing amino acids with different side chains (Duggan, Johnston, & March, 2010).

Applications in Organic Chemistry

Further applications in organic chemistry include its use in the copper-catalyzed intermolecular aminoazidation of alkenes, as demonstrated by Zhang and Studer (2014). This method offers an efficient approach to produce vicinal amino azides, which are valuable intermediates in organic synthesis (Zhang & Studer, 2014).

Biomedical Research

In biomedical research, this compound derivatives have shown promise as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. Ceruso, Vullo, Scozzafava, and Supuran (2014) found that these derivatives are potent inhibitors of the enzymes, which are crucial for the bacterium's life cycle. This discovery may lead to novel antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, this compound derivatives have been employed in the synthesis of various compounds. For example, the synthesis of 3-Amino-4-aminomethylbenzenesulfonate, as conducted by Jiang Du-xiao (2005), highlights the diverse chemical reactions this compound can undergo, contributing to its versatility in synthetic chemistry (Jiang Du-xiao, 2005).

Safety and Hazards

The safety data sheets for 3-Amino-4-fluorobenzenesulfonic acid indicate that it is an irritant . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

3-Amino-4-fluorobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form stable complexes with certain enzymes, which can alter their activity and function . For instance, it can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s sulfonic acid group is particularly reactive, allowing it to form strong ionic bonds with positively charged amino acid residues in proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . These effects can vary depending on the concentration of the compound and the type of cells being studied.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . The compound’s fluorine atom can participate in hydrogen bonding and van der Waals interactions, further stabilizing its binding to proteins . Additionally, the amino group can form covalent bonds with certain biomolecules, leading to changes in their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies . These effects can include sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At high doses, it can be toxic and cause adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced at certain concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as sulfatases and transferases, which modify its structure and function . The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the citric acid cycle . These changes can have downstream effects on cellular energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s distribution can be influenced by its interactions with binding proteins, which can affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes . The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.

properties

IUPAC Name

3-amino-4-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRWSSYHCTAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574502
Record name 3-Amino-4-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349-64-4
Record name 3-Amino-4-fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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